molecular formula C38H50N16O25P4 B13396057 [3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

Cat. No.: B13396057
M. Wt: 1254.8 g/mol
InChI Key: KKJVNJPFEKUCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate is a complex organic molecule. This compound is characterized by multiple purine and pyrimidine bases, which are essential components of nucleic acids like DNA and RNA. The presence of phosphate groups suggests its potential role in biochemical processes involving phosphorylation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of purine and pyrimidine bases, followed by their attachment to a sugar-phosphate backbone. The reaction conditions typically involve:

    Temperature: Moderate to high temperatures to facilitate the formation of the sugar-phosphate backbone.

    Catalysts: Enzymatic or chemical catalysts to speed up the reactions.

    Solvents: Aqueous or organic solvents depending on the specific reaction step.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Fermentation: Using genetically modified microorganisms to produce the compound.

    Chemical Synthesis: Multi-step chemical synthesis in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The phosphate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the amino, oxo, and phosphate groups.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes involving nucleic acids.

    Industry: Used in the production of nucleic acid-based products.

Mechanism of Action

The compound exerts its effects through interactions with nucleic acids and proteins. The molecular targets include:

    DNA and RNA: The compound can bind to nucleic acids, affecting their structure and function.

    Enzymes: It can inhibit or activate enzymes involved in nucleic acid metabolism.

    Cell Signaling Pathways: The compound can modulate signaling pathways by acting as a phosphate donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells.

    Nicotinamide Adenine Dinucleotide (NAD): Involved in redox reactions.

    Cytidine Triphosphate (CTP): Used in the synthesis of RNA.

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows it to participate in multiple biochemical processes. Unlike simpler nucleotides, this compound can interact with a broader range of molecular targets, making it a versatile tool in scientific research.

Properties

Molecular Formula

C38H50N16O25P4

Molecular Weight

1254.8 g/mol

IUPAC Name

[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C38H50N16O25P4/c39-23-1-3-51(37(58)45-23)26-6-16(77-81(63,64)70-9-19-15(55)5-25(73-19)53-13-43-29-31(53)47-35(41)49-33(29)56)21(74-26)11-71-82(65,66)78-17-7-27(52-4-2-24(40)46-38(52)59)75-22(17)12-72-83(67,68)79-18-8-28(76-20(18)10-69-80(60,61)62)54-14-44-30-32(54)48-36(42)50-34(30)57/h1-4,13-22,25-28,55H,5-12H2,(H,63,64)(H,65,66)(H,67,68)(H2,39,45,58)(H2,40,46,59)(H2,60,61,62)(H3,41,47,49,56)(H3,42,48,50,57)

InChI Key

KKJVNJPFEKUCRU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)O)N7C=NC8=C7N=C(NC8=O)N)N9C=CC(=NC9=O)N)N1C=CC(=NC1=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.